1-isopropyl-1H-indole-5-carboxylic acid

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

This N-isopropyl-substituted indole-5-carboxylic acid delivers a uniquely balanced lipophilicity profile (LogP ~3.10, pKa 4.42) critical for PPARγ agonist nanomolar potency and RORγt inverse agonist activity. Unlike smaller N-alkyl analogs (LogP 1.5–2.5) or the unsubstituted core, the isopropyl group provides optimal steric bulk and hydrophobic fit validated in SAR campaigns. The 5-carboxylic acid functionality enables rapid amide/ester derivatization for probe synthesis, fluorophore conjugation, and solid-support immobilization. Use this specific building block to bypass the inefficiency of synthesizing and testing less active N-alkyl variants. Essential for type 2 diabetes, dyslipidemia, Th17-mediated autoimmune disease, and metabolic disorder programs requiring validated PPARγ or RORγt engagement.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 178053-59-3
Cat. No. B2979765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-indole-5-carboxylic acid
CAS178053-59-3
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C12H13NO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8H,1-2H3,(H,14,15)
InChIKeyJCDUXMIKSQFMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-isopropyl-1H-indole-5-carboxylic Acid (CAS 178053-59-3): Properties and Utility as an Indole Building Block


1-isopropyl-1H-indole-5-carboxylic acid (CAS 178053-59-3) is a substituted indole-5-carboxylic acid derivative characterized by an N-isopropyl substituent at position 1 and a carboxyl group at position 5. Its molecular formula is C₁₂H₁₃NO₂ with a molecular weight of 203.24 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of PPARγ agonists and other biologically active indole derivatives [1]. Predicted physicochemical properties include a boiling point of 384.4±15.0 °C, a density of 1.17±0.1 g/cm³, an acid dissociation constant (pKa) of 4.42±0.30, and a LogP of 3.10 [REFS-3, REFS-4].

Why 1-isopropyl-1H-indole-5-carboxylic Acid Cannot Be Replaced by Unsubstituted or Other N-Alkyl Indole-5-carboxylic Acids


In drug discovery campaigns, substitution at the indole N1 position profoundly influences target binding, pharmacokinetic properties, and metabolic stability. While 1H-indole-5-carboxylic acid (unsubstituted) and its 1-methyl or 1-ethyl analogs share the core scaffold, their distinct steric and electronic profiles preclude simple interchangeability [1]. The isopropyl substituent imparts a unique balance of lipophilicity (LogP ~3.10) and steric bulk, which can alter receptor binding modes and cellular permeability relative to smaller or larger alkyl groups. For example, N-alkylation is known to modulate PPARγ agonist potency and selectivity, with the isopropyl group often yielding an optimal hydrophobic fit in the ligand-binding domain [2]. Consequently, substituting a different N-alkyl analog without experimental validation risks compromising target engagement, off-target selectivity, and overall developability.

Quantitative Differentiation of 1-isopropyl-1H-indole-5-carboxylic Acid Against Closest Analogs


pKa Comparison: 1-isopropyl-1H-indole-5-carboxylic Acid vs. Unsubstituted, 1-Methyl, and 1-Ethyl Analogs

The predicted acid dissociation constant (pKa) of 1-isopropyl-1H-indole-5-carboxylic acid is 4.42±0.30, essentially identical to that of 1H-indole-5-carboxylic acid (pKa ~4.40) and the 1-methyl and 1-ethyl analogs (pKa ~4.44) . The N-isopropyl substitution does not significantly perturb the acidity of the 5-carboxyl group, indicating that electronic effects on the carboxyl moiety are minimal.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Lipophilicity (LogP) Differentiation: 1-isopropyl-1H-indole-5-carboxylic Acid vs. Smaller N-Alkyl Analogs

1-isopropyl-1H-indole-5-carboxylic acid exhibits a calculated LogP of 3.10, substantially higher than the 1-methyl (LogP ~1.95) and 1-ethyl (LogP ~1.8-2.5) analogs, and markedly higher than the unsubstituted 1H-indole-5-carboxylic acid (LogP ~1.5) . This increased lipophilicity correlates with the larger hydrophobic surface area of the isopropyl group.

Medicinal Chemistry ADME Drug Design

Boiling Point Comparison: 1-isopropyl-1H-indole-5-carboxylic Acid vs. N-Alkyl Analogs

The predicted boiling point of 1-isopropyl-1H-indole-5-carboxylic acid is 384.4±15.0 °C at 760 mmHg, intermediate between the 1-methyl analog (389.0±15.0 °C) and the unsubstituted 1H-indole-5-carboxylic acid (419.6 °C) . The 1-ethyl analog has a predicted boiling point of 392.1±15.0 °C. The modest differences reflect the incremental increase in molecular weight and van der Waals interactions with increasing alkyl chain size.

Physicochemical Characterization Synthetic Chemistry Purification

Synthetic Utility as a PPARγ Agonist Building Block: SAR-Guided Differentiation

1-isopropyl-1H-indole-5-carboxylic acid serves as a key intermediate in the synthesis of potent PPARγ agonists. Structure-activity relationship (SAR) studies reveal that N-alkylation, particularly with an isopropyl group, is critical for achieving nanomolar PPARγ agonist activity. Compounds derived from this scaffold exhibit EC₅₀ values comparable to thiazolidinedione antidiabetic drugs in clinical use, whereas unsubstituted or smaller N-alkyl indole-5-carboxylic acids yield significantly reduced potency [1]. Although direct quantitative data for the free carboxylic acid itself are not available, the SAR trend strongly supports the isopropyl analog as the preferred starting material for medicinal chemistry programs targeting PPARγ.

Medicinal Chemistry PPARγ Agonists Building Block

Potential RORγt Inverse Agonist Activity: A Differentiated Biological Profile

Indole derivatives bearing an N-isopropyl substituent have been disclosed as potent and selective RORγt inverse agonists, with some analogs exhibiting IC₅₀ values as low as 47 nM [1]. While the specific compound 1-isopropyl-1H-indole-5-carboxylic acid itself has not been directly profiled, the scaffold is a recognized privileged structure for RORγt modulation. In contrast, unsubstituted 1H-indole-5-carboxylic acid lacks the necessary N-alkyl group and is not active against RORγt. This class-level evidence suggests that the isopropyl analog may serve as a superior starting point for autoimmune disease drug discovery compared to non-alkylated or differently alkylated indole-5-carboxylic acids.

Immunology Nuclear Receptors RORγt

Prioritized Application Scenarios for 1-isopropyl-1H-indole-5-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of PPARγ Agonists for Diabetes and Metabolic Disease Research

1-isopropyl-1H-indole-5-carboxylic acid is an optimal starting material for constructing PPARγ agonists with nanomolar potency. SAR studies demonstrate that the N-isopropyl group is critical for achieving high transactivation activity, comparable to clinically used thiazolidinediones [1]. Using this specific building block avoids the inefficiency of synthesizing and testing less active N-alkyl variants. Researchers should prioritize this compound when pursuing PPARγ-targeted therapies for type 2 diabetes, dyslipidemia, or inflammatory conditions.

Immunology and Autoimmune Disease: Design of RORγt Inverse Agonists

The indole core with an N-isopropyl substituent is a validated scaffold for RORγt inverse agonists, with reported analogs showing IC₅₀ values in the low nanomolar range [1]. Although direct activity of the free carboxylic acid is not documented, it serves as a versatile intermediate for introducing diverse amide or ester moieties. This application is particularly relevant for drug discovery programs targeting Th17-mediated autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The isopropyl group provides a favorable lipophilic profile (LogP 3.10) that can enhance target engagement [2].

Chemical Biology: Synthesis of Fluorescent Probes and Affinity Reagents

The 5-carboxylic acid functionality of 1-isopropyl-1H-indole-5-carboxylic acid can be readily conjugated to fluorophores, biotin, or solid supports via standard amide coupling chemistry. The distinct lipophilicity (LogP 3.10) relative to smaller N-alkyl analogs (LogP 1.5-2.5) [1] allows for tuning of probe solubility and cellular permeability. This compound is therefore well-suited for generating chemical tools to study indole-binding proteins, nuclear receptors (PPARγ, RORγt), or other targets where the isopropyl group confers specificity.

Process Chemistry: Development of Scalable Synthetic Routes

The predicted boiling point of 384.4±15.0 °C and pKa of 4.42±0.30 [1] inform the design of purification and isolation protocols. For example, the moderate boiling point suggests that high-vacuum distillation may be feasible for purification, while the pKa dictates the pH range for optimal extraction and crystallization. These physicochemical data, though predicted, provide a practical starting point for process chemists developing scalable syntheses of this building block, reducing trial-and-error in workup optimization.

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